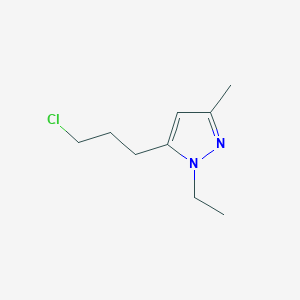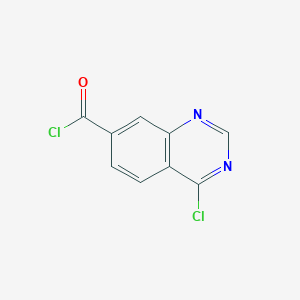
4-Chloroquinazoline-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroquinazoline-7-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloroquinazoline-7-carbonyl chloride can be synthesized through the halogenation of 4-hydroxyquinazoline. This process involves the use of phosphoryl, thionyl, or carbonyl halides in the presence of a catalytically effective amount of N,N-dialkylformamide . The reaction is catalyzed by the addition of soluble organic halide salts.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloroquinazoline-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substitution products.
Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form various substituted quinazolines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as 1-phenyl-3-methylpyrazol-5-one and 2-methylindole.
Catalysts: Transition metal catalysts like palladium and nickel.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted quinazolines, which have significant biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
4-Chloroquinazoline-7-carbonyl chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Chloroquinazoline-7-carbonyl chloride involves its ability to undergo substitution reactions with various nucleophiles. This reactivity allows it to form a wide range of biologically active compounds. For example, its derivatives can inhibit receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinazoline: A closely related compound that also undergoes substitution reactions with nucleophiles.
2-Phenylquinazoline: Another quinazoline derivative with similar reactivity and biological activities.
Uniqueness
4-Chloroquinazoline-7-carbonyl chloride is unique due to its specific reactivity with nucleophiles, allowing for the formation of a diverse range of substituted quinazolines. This versatility makes it a valuable intermediate in the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
4-chloroquinazoline-7-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOODHBLBHYOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
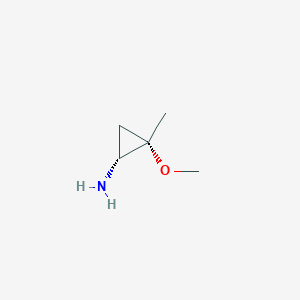
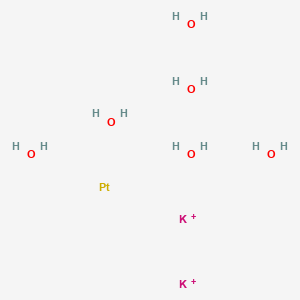

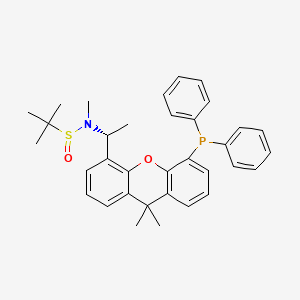

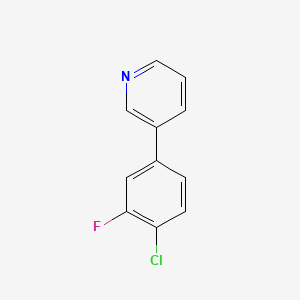
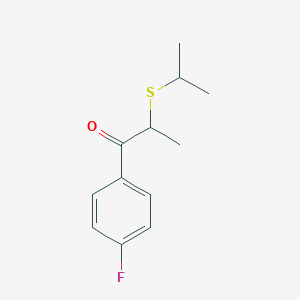
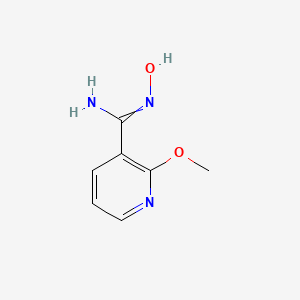
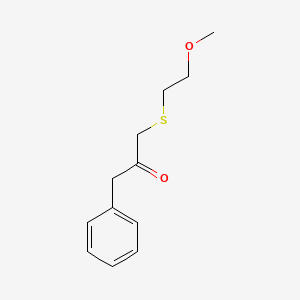

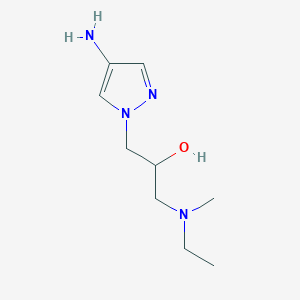
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)

